molecular formula C15H23N3O4 B2613397 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 741734-48-5

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2613397
CAS No.: 741734-48-5
M. Wt: 309.366
InChI Key: AZIOASATZMBMBG-UHFFFAOYSA-N
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Description

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a morpholino group attached via a 2-oxoethyl chain at the 3-position and a methyl substituent at the 8-position of the spirocyclic core. This compound belongs to a class of molecules with diverse pharmacological activities, including anticonvulsant, antiplatelet, and antidiabetic effects, depending on substituent modifications .

Properties

IUPAC Name

8-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11-2-4-15(5-3-11)13(20)18(14(21)16-15)10-12(19)17-6-8-22-9-7-17/h11H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIOASATZMBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro linkage: This step involves the cyclization of a suitable precursor to form the spiro ring system.

    Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under controlled conditions to introduce the morpholino group.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives. Substitution reactions may yield a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a diazaspiro structure can exhibit significant anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines. The mechanism often involves targeting specific enzymes or pathways crucial for tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Preliminary tests suggest that it may possess efficacy against both Gram-positive and Gram-negative bacteria . The structural features contribute to its interaction with microbial cell membranes or essential metabolic pathways.

Neurological Disorders

Research indicates that derivatives of diazaspiro compounds may have potential applications in treating neurological disorders. Specific studies highlight their interaction with opioid receptors, suggesting possible analgesic effects or utility in managing conditions such as neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Study B Antimicrobial EfficacyShowed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study C Neurological ApplicationsSuggested potential as a novel analgesic through modulation of opioid receptor activity, providing insights into pain management strategies.

Mechanism of Action

The mechanism of action of 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that play a role in modulating pain and other neurological functions. The compound acts as an agonist, binding to the orthosteric site of the receptor and activating downstream signaling pathways. This activation leads to the recruitment of beta-arrestin and subsequent modulation of pain signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Spirohydantoin Derivatives
Compound Name Substituent at 3-position 8-position Biological Activity Key Findings References
8-Methyl-3-(2-morpholino-2-oxoethyl) 2-Morpholino-2-oxoethyl Methyl Undetermined* Morpholino group may enhance CNS penetration due to moderate lipophilicity
8-Methyl-3-(4-methylphenylsulfonyl) 4-Methylphenylsulfonyl Methyl Antidiabetic (hypoglycemic) Reduced blood glucose in rat models (in vivo)
8-Phenyl-3-(3-(4-phenylpiperazinyl)propyl) 3-(4-Phenylpiperazinyl)propyl Phenyl Antiplatelet (5-HT2A antagonist) IC50 = 27.3 μM (collagen-induced aggregation), outperformed sarpogrelate
3-[2-(4-Fluorophenoxy)ethyl]-8-amino 2-(4-Fluorophenoxy)ethyl Amino Anticonvulsant ED50 = 23 mg/kg (MES test), comparable to phenytoin
8-Methyl-3-(morpholin-4-ylmethyl) Morpholin-4-ylmethyl Methyl Not reported Structural analog with altered substituent linkage; potential solubility differences

Structure–Activity Relationship (SAR) Insights

  • Anticonvulsant Activity: Electron-withdrawing groups (e.g., sulfonamides, fluorophenoxy) at the 3-position enhance protection against maximal electroshock (MES)-induced seizures. However, amide-linked substituents (e.g., morpholino-2-oxoethyl) may offer balanced efficacy with reduced neurotoxicity .
  • Antiplatelet Effects: Bulky aromatic groups (e.g., phenylpiperazinylpropyl) improve 5-HT2A receptor antagonism, critical for inhibiting collagen-induced platelet aggregation . The morpholino group’s moderate size and polarity might favor receptor interactions distinct from piperazine derivatives.
  • Antidiabetic Potential: Sulfonyl groups at the 3-position correlate with hypoglycemic effects, likely via ATP-sensitive potassium channel modulation. The target compound’s morpholino group may lack this mechanism but could explore alternative pathways .

Biological Activity

The compound 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS Number: 1795305-12-2) belongs to a class of spiro compounds that have garnered interest for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H23N3O4C_{15}H_{23}N_{3}O_{4}. The structure features a unique spiro configuration that contributes to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some diazaspiro compounds have shown effectiveness against bacterial strains.
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology.
  • Anticonvulsant Properties : Certain derivatives have been investigated for their potential use in treating epilepsy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on 1-methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione indicated promising results in inhibiting specific enzyme activities linked to neurodegenerative diseases .
  • Research on piperazine derivatives has demonstrated their potential as human acetylcholinesterase inhibitors, suggesting that modifications in the morpholino group can significantly affect binding interactions and biological efficacy .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
This compoundStructureEnhanced solubility due to additional methyl group
1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dioneStructurePotential neuroprotective effects
Piperazine DerivativesStructureInhibition of acetylcholinesterase

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes:

  • Strecker Reaction : Utilizing commercially available precursors and reagents.
  • Cyclization Reactions : Employing sodium hydride in dry DMF followed by acid hydrolysis.

These methods allow for high yields and purity of the desired product .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Reacting 4-methylcyclohexanone with ammonium carbonate and sodium cyanide in ethanol/water to form the spirohydantoin core .

Functionalization : Alkylation at the N3 position using 2-morpholino-2-oxoethyl bromide under reflux with anhydrous K₂CO₃ in acetonitrile .

Deprotection (if applicable): Use HCl in dioxane to remove Boc groups introduced during intermediate steps .
Key reagents: Boc anhydride, triethylamine, oxalyl chloride, and sodium cyanide. Yield optimization requires precise stoichiometry and solvent selection (e.g., dichloromethane for alkylation) .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the spirocyclic structure. Key signals include:
  • Spiro carbon (δ ~60–70 ppm in ¹³C NMR).
  • Morpholino carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., expected [M+1]⁺ peak) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of hydantoin) and ~1100 cm⁻¹ (morpholino C-O-C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2-morpholino-2-oxoethyl group?

  • Methodological Answer :

  • Solvent Selection : Acetonitrile or DMF enhances nucleophilic substitution efficiency compared to THF .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation yields .
  • Temperature : Reflux (80–100°C) ensures complete reaction, monitored by TLC (hexane/ethyl acetate 7:3) .
  • Contradictions : Higher temperatures may degrade the morpholino group; balancing reaction time (6–12 hrs) and temperature is critical .

Q. What in vivo models are suitable for evaluating anticonvulsant activity of this compound?

  • Methodological Answer :

  • Maximal Electroshock (MES) Test : Administer compound (30–100 mg/kg, i.p.) to rodents; measure seizure suppression. Compare latency and duration to phenytoin .
  • Rotarod Test : Assess neurotoxicity at ED₅₀ doses; compounds with protective indices (PI = TD₅₀/ED₅₀) >5 are prioritized .
  • Contradictions : Some sulfonamide derivatives show moderate efficacy vs. amides, requiring SAR refinement .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in anticonvulsant efficacy?

  • Methodological Answer :

  • Substituent Variation : Replace morpholino with piperazine or thiomorpholine to assess electron-withdrawing effects on carbonyl reactivity .
  • Bioisosteric Replacement : Substitute the spirodecane ring with spiro[4.6]undecane to evaluate ring size impact on binding .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent polarity with Na⁺ channel blockade, a known anticonvulsant mechanism .

Q. What strategies mitigate low yields in spirohydantoin synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 30 mins, improving yields by 15–20% .
  • Workup Optimization : Neutralize acidic byproducts with NaHCO₃ during extraction to prevent lactamization .
  • Crystallization : Use ethanol/water (1:1) for recrystallization; yields >75% with >98% purity .

Contradictions and Resolutions

  • SAR Inconsistencies : While amide derivatives (e.g., compound 24) show high MES activity, sulfonamides (e.g., compound 7) exhibit neurotoxicity despite similar ED₅₀ values. Resolution: Introduce hydrophilic groups (e.g., hydroxyl) to sulfonamides to reduce CNS penetration .
  • Analytical Challenges : Overlapping NMR signals for spiro carbons and morpholino protons. Resolution: Use DEPT-135 and HSQC to assign quaternary carbons .

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